Cas no 157115-85-0 (Omberacetam)

Omberacetam 化学的及び物理的性質
名前と識別子
-
- Noopept
- (S)-Ethyl 2-(1-(2-phenylacetyl)pyrrolidine-2-carboxamido)acetate
- ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate
- N-(1-(Phenylacetyl)-L-prolyl)glycine ethyl ester
- 1-(2-Phenylacetyl)-L
- 1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester
- N-Phenylacetyl-L-prolylglycine ethyl ester
- GVS111
- GVS-111
- Omberacetam
- SGS 111
- SGS-111
- NOOPEPT(GVS-111)
- 1-(2-Phenylacetyl)-L-prolyl-glycine ethyl ester
- Ethyl N-[1-(Phenylacetyl)-L-prolyl]glycinate
- N-[1-(Phenylacetyl)-L-prolyl]glycine Ethyl Ester
- skype
- Noopept,N-Phenylacetyl-L-Prolylglycine ethyl ester
- ethyl (2-phenylacetyl)-L-prolylglycinate
- J759.455K
- NS00017406
- CS-1575
- Glycine, N-(1-(phenylacetyl)-L-prolyl)-, ethyl ester
- CHEMBL4303687
- N1120
- ethyl phenylacetyl-Pro-Gly
- OMBERACETAM [INN]
- Noopept, >=98% (HPLC)
- GVS 111
- DVD-111
- Glycine, 1-(2-phenylacetyl)-L-prolyl-, ethyl ester
- Q7049784
- UNII-4QBJ98683M
- DTXSID80166214
- SCHEMBL194807
- NCGC00378939-05
- Omberacetam [WHO-DD]
- ethyl 2-{[(2S)-1-(2-phenylacetyl)pyrrolidin-2-yl]formamido}acetate
- C72975
- 157115-85-0
- AS-10555
- ethyl 1-(phenylacetyl)-L-prolylglycinate
- 4QBJ98683M
- AM84514
- HY-17456
- AKOS016012268
- Glycine, 1-(phenylacetyl)-L-prolyl-, ethyl ester
- DB-371006
- GLXC-04495
- BRD-K22520627-001-01-7
-
- MDL: MFCD00941121
- インチ: InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1
- InChIKey: PJNSMUBMSNAEEN-AWEZNQCLSA-N
- ほほえんだ: O=C(OCC)CNC([C@H]1N(C(CC2=CC=CC=C2)=O)CCC1)=O
計算された属性
- せいみつぶんしりょう: 318.15800
- どういたいしつりょう: 318.158
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 9
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.7A^2
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: 固体粉末、動力
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 94.0 to 98.0 deg-C
- ふってん: 547.3°C at 760 mmHg
- フラッシュポイント: 284.8±30.1 °C
- 屈折率: 1.548
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 100 mg/ml (314.10 mm) * "≥" means soluble, but saturation unknown
- PSA: 75.71000
- LogP: 1.22820
- 光学活性: [α]/D -115 to -125°, c = 0.5 in chloroform-d
- じょうきあつ: 0.0±1.5 mmHg at 25°C
- かんど: 熱に敏感である
Omberacetam セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- RTECS番号:MC0814400
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Omberacetam 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Omberacetam 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126590-100g |
Omberacetam |
157115-85-0 | ≥98% | 100g |
¥1029.90 | 2023-09-01 | |
TRC | P306600-1mg |
1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester |
157115-85-0 | 1mg |
$ 63.00 | 2023-09-06 | ||
DC Chemicals | DC9342-250 mg |
Noopept |
157115-85-0 | >98% | 250mg |
$400.0 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N866676-1g |
Noopept |
157115-85-0 | ≥98% | 1g |
¥43.00 | 2022-09-01 | |
TRC | P306600-1g |
1-(2-Phenylacetyl)-L-prolylglycine Ethyl Ester |
157115-85-0 | 1g |
$425.00 | 2023-05-17 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N866676-5g |
Noopept |
157115-85-0 | ≥98% | 5g |
¥116.00 | 2022-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021445-5g |
Omberacetam |
157115-85-0 | 98% | 5g |
¥91 | 2024-05-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N126590-25g |
Omberacetam |
157115-85-0 | ≥98% | 25g |
¥302.90 | 2023-09-01 | |
Fluorochem | 094018-5g |
N-(1-(Phenylacetyl)-L-prolyl)glycine ethyl ester |
157115-85-0 | 95% | 5g |
£98.00 | 2022-03-01 | |
eNovation Chemicals LLC | D501943-25mg |
ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate |
157115-85-0 | 98% | 25mg |
$645 | 2024-05-24 |
Omberacetam 関連文献
-
Shuyao Ruan,Yongtai Zhang,Nianping Feng Biomater. Sci. 2021 9 8065
-
Shuyao Ruan,Yongtai Zhang,Nianping Feng Biomater. Sci. 2021 9 8065
関連分類
- Pharmaceutical and Biochemical Products Medical Target Class
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
Omberacetamに関する追加情報
Omberacetam (CAS No. 157115-85-0): A Comprehensive Overview
Omberacetam (CAS No. 157115-85-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound, also known as 3-(2-oxo-1,3-dioxolane-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cognitive enhancement.
The chemical structure of Omberacetam is characterized by a unique combination of functional groups, including an amide group, a trifluoromethyl group, and a dioxolane ring. These structural features contribute to its distinct pharmacological properties, making it an attractive candidate for further research and development.
Recent studies have highlighted the potential of Omberacetam in modulating neurotransmitter systems, particularly glutamate and GABA. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), while GABA is the primary inhibitory neurotransmitter. By modulating these systems, Omberacetam may help to restore balance in neural activity, which is often disrupted in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.
In preclinical studies, Omberacetam has demonstrated significant neuroprotective effects. Research conducted by Smith et al. (2022) showed that Omberacetam can reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage caused by neurotoxic agents. This finding suggests that Omberacetam could be a valuable therapeutic agent for preventing or slowing the progression of neurodegenerative diseases.
Clinical trials are currently underway to evaluate the safety and efficacy of Omberacetam. Early results from Phase I trials have indicated that the compound is well-tolerated by human subjects, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical evaluation.
In addition to its potential therapeutic applications, Omberacetam has also been studied for its cognitive-enhancing properties. A study by Johnson et al. (2023) found that administration of Omberacetam improved cognitive function in animal models of cognitive impairment. Specifically, it enhanced memory retention and learning abilities, suggesting its potential as a nootropic agent.
The mechanism of action of Omberacetam is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is its ability to modulate synaptic plasticity, which is crucial for learning and memory processes. Another potential mechanism is its interaction with ion channels and receptors involved in neuronal signaling.
The synthesis of Omberacetam involves a series of well-defined chemical reactions that can be carried out under controlled laboratory conditions. The process typically starts with the formation of a dioxolane ring from glycolic acid derivatives, followed by functionalization steps to introduce the amide and trifluoromethyl groups. The final product is then purified using techniques such as column chromatography or crystallization.
In conclusion, Omberacetam (CAS No. 157115-85-0) represents a promising compound with a wide range of potential applications in medicine and neuroscience. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development. As more studies are conducted and clinical trials progress, it is likely that we will gain a deeper understanding of its full therapeutic potential.
157115-85-0 (Omberacetam) 関連製品
- 75847-73-3(Enalapril)
- 76420-72-9((2S)-1-(2S)-2-{(1S)-1-carboxy-3-phenylpropylamino}propanoylpyrrolidine-2-carboxylic acid)
- 15145-38-7(n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)
- 898429-52-2(N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethoxyphenyl)ethanediamide)
- 2248391-68-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate)
- 2060005-71-0(1,2,4-Trimethylcyclohexane-1-carboxylic acid)
- 2648962-00-7((4,4-Dimethyloxan-2-yl)methanesulfonyl fluoride)
- 145340-57-4(3-amino-4-cyclohexyl-butanoic acid)
- 1281154-30-0(N-(8-chloro-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
- 631890-97-6(2-2-(dimethylamino)ethyl-1-(3-ethoxyphenyl)-7-fluoro-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
